molecular formula C33H57N11O9 B11933409 H-DL-xiThr-DL-Lys-DL-Pro-DL-Arg-DL-Pro-Gly-DL-Pro-OH

H-DL-xiThr-DL-Lys-DL-Pro-DL-Arg-DL-Pro-Gly-DL-Pro-OH

Cat. No.: B11933409
M. Wt: 751.9 g/mol
InChI Key: JTDTXGMXNXBGBZ-UHFFFAOYSA-N
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Description

H-DL-xiThr-DL-Lys-DL-Pro-DL-Arg-DL-Pro-Gly-DL-Pro-OH is a synthetic peptide composed of a sequence of modified and standard amino acids. Key features include:

  • Structural Composition: The peptide contains alternating D- and L-isomers (racemic mixtures) of amino acids, including xiThreonine (xiThr), Lysine (Lys), Proline (Pro), Arginine (Arg), and Glycine (Gly). The "xi" notation in xiThr suggests a structural isomer or derivative of threonine, though its exact conformation requires further characterization.
  • Arginine and Lysine contribute positive charges, suggesting possible electrostatic interactions with biological targets.

Properties

IUPAC Name

1-[2-[[1-[2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N11O9/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDTXGMXNXBGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N11O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Selank is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

In industrial settings, the production of Selank involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized to obtain a stable powder form suitable for storage and administration .

Chemical Reactions Analysis

Types of Reactions

Selank undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of Selank and various analogues with substituted amino acids .

Scientific Research Applications

Selank has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural Analogues

The following table compares H-DL-xiThr-DL-Lys-DL-Pro-DL-Arg-DL-Pro-Gly-DL-Pro-OH with structurally related peptides from the literature:

Compound Key Residues Modifications Biological Relevance References
H-DL-xiThr-DL-Lys-DL-Pro-DL-Arg-... xiThr, Pro (×3), Arg, Lys, Gly Racemic DL-forms, xiThr Hypothesized role in signaling N/A
H-DL-Ala-DL-Asn-DL-xiThr-DL-Pro-... [^1] xiThr, Pro, Cys, Tyr, His xiThr, multiple Pro Structural stability studies
H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-... [^7] xiIle, Pro, Met, Leu xiIle, hydrophobic residues Unclear; potential membrane interaction
H-DL-Pro-OH [^6] Proline Racemic Proline Lab chemical with acute toxicity

Key Observations :

  • Role of Proline : The repeated Pro residues in the target peptide may confer conformational constraints, similar to Pro-rich motifs in collagen or antimicrobial peptides .
  • xi-Modified Residues : The xiThr and xiIle in analogous compounds (e.g., ) suggest a trend in modifying side chains to enhance stability or binding specificity, though functional data are lacking.
  • Charge and Solubility : The Arg and Lys residues in the target peptide contrast with hydrophobic residues (e.g., xiIle, Leu in ), implying divergent interaction mechanisms (e.g., electrostatic vs. hydrophobic).

Biological Activity

Enzyme Inhibition

The compound may exhibit enzyme inhibitory properties, particularly against proteases. Its structure, containing both D- and L-amino acids, could make it resistant to degradation by common proteases, potentially allowing it to act as a competitive inhibitor.

Cell Signaling Modulation

The presence of arginine and lysine residues suggests that this peptide might interact with cell surface receptors, potentially modulating cellular signaling pathways.

Antimicrobial Activity

Many short peptides demonstrate antimicrobial properties. The inclusion of cationic amino acids (arginine and lysine) in this compound's sequence suggests it may have potential antimicrobial activity .

Research Directions

To fully elucidate the biological activity of H-DL-xiThr-DL-Lys-DL-Pro-DL-Arg-DL-Pro-Gly-DL-Pro-OH, several research approaches could be employed:

  • Enzyme Inhibition Assays : Testing the compound against various enzymes, particularly proteases, to determine its inhibitory potential.
  • Cell-Based Assays : Evaluating the peptide's effects on cell proliferation, migration, and adhesion using techniques such as MTT assays and scratch assays .
  • Receptor Binding Studies : Investigating the compound's ability to interact with specific cell surface receptors using radioligand binding assays or surface plasmon resonance.
  • Antimicrobial Screening : Assessing the peptide's potential antimicrobial activity against a range of bacterial and fungal strains using minimum inhibitory concentration (MIC) assays.
  • Stability Studies : Analyzing the compound's stability in various physiological conditions to understand its potential in vivo behavior.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar peptides could be conducted:

CompoundKey FeaturesPotential Biological Activity
This compoundContains D- and L-amino acids, cationic residuesEnzyme inhibition, cell signaling modulation, antimicrobial activity
H-Gly-DL-Arg-DL-Ala-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OHSimilar length, different sequenceCell adhesion, wound healing
H-DL-Arg-DL-Pro-DL-Leu-DL-Lys-DL-Pro-DL-Trp-OHContains tryptophan, similar cationic profilePotential for enhanced cell penetration

Future Research Considerations

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogues of the compound to determine which structural features are crucial for its biological activity.
  • In Vivo Studies : If initial in vitro studies show promise, progressing to animal models to assess the compound's pharmacokinetics, efficacy, and safety.
  • Mechanism of Action Investigations : Employing techniques such as fluorescence microscopy or proteomics to elucidate the molecular mechanisms underlying the compound's biological effects.
  • Potential Therapeutic Applications : Based on the observed activities, exploring the compound's potential in areas such as antimicrobial therapy, enzyme modulation, or cell signaling regulation.

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